

# 2-Ethylfuran-d5 chemical structure and properties

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## Compound of Interest

Compound Name: 2-Ethylfuran-d5

Cat. No.: B12389244

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## An In-depth Technical Guide to 2-Ethylfuran-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **2-Ethylfuran-d5**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize isotopically labeled compounds.

## Chemical Structure and Properties

**2-Ethylfuran-d5** is a deuterated analog of 2-ethylfuran, where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis, particularly in mass spectrometry-based methods.<sup>[1]</sup>

IUPAC Name: 2-(1,1,2,2,2-pentadeuterioethyl)furan<sup>[2]</sup>

Synonyms: 2-Ethyl-d5-furan, 2-(Ethyl-d5)furan<sup>[2]</sup>

The chemical structure of **2-Ethylfuran-d5** is illustrated in the following diagram:

Chemical structure of **2-Ethylfuran-d5**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethylfuran-d5** is presented in the table below. For comparison, data for the non-deuterated 2-ethylfuran are also included where

available.

Property	2-Ethylfuran-d5	2-Ethylfuran	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> D <sub>5</sub> O	C <sub>6</sub> H <sub>8</sub> O	[2]
Molecular Weight	101.16 g/mol	96.13 g/mol	[2]
CAS Number	2477520-26-4	3208-16-0	[3][4]
Boiling Point	Not available	92-93 °C at 768 mmHg	
Density	Not available	0.912 g/mL at 25 °C	
Refractive Index	Not available	n <sub>20/D</sub> 1.439	

## Synthesis of 2-Ethylfuran-d5

While a specific, detailed experimental protocol for the synthesis of **2-Ethylfuran-d5** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the deuteration of organic compounds and the synthesis of 2-substituted furans.

A common strategy involves the use of a deuterated starting material. One potential pathway is the reaction of 2-furyllithium with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide.

## Proposed Experimental Protocol: Synthesis via Grignard-type Reaction

This protocol is a hypothetical procedure based on standard organic chemistry techniques.

Materials:

- Furan
- n-Butyllithium (n-BuLi) in hexanes

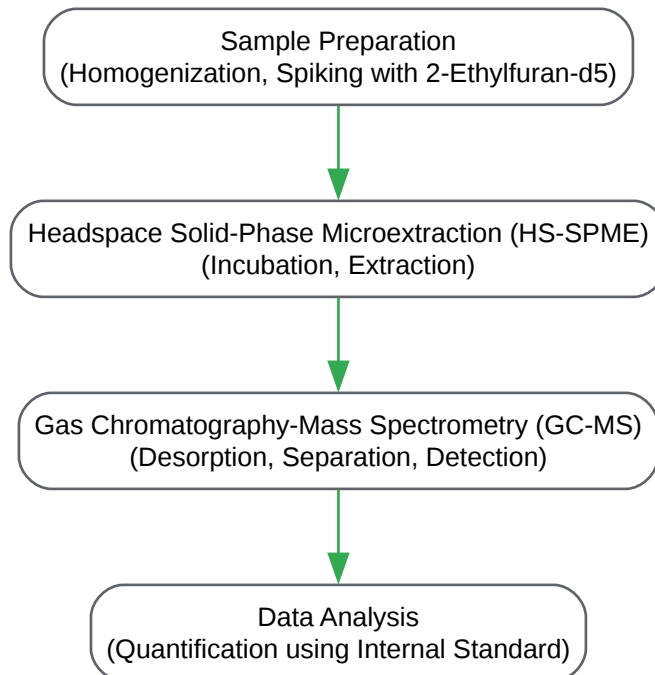
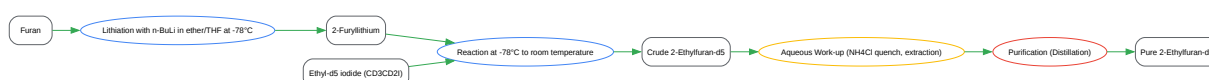
- Ethyl-d5 iodide ( $\text{CD}_3\text{CD}_2\text{I}$ )
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Deuterated water ( $\text{D}_2\text{O}$ ) for quenching (optional)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Lithiation of Furan:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 equivalent) and anhydrous diethyl ether or THF.
  - Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
  - Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature below  $-70\text{ }^\circ\text{C}$ .
  - Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of 2-furyllithium.
- Deutero-ethylation:
  - Slowly add ethyl-d5 iodide (1.1 equivalents) to the solution of 2-furyllithium at  $-78\text{ }^\circ\text{C}$ .
  - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification:

- Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the solution under reduced pressure.
- Purify the crude product by fractional distillation to obtain **2-Ethylfuran-d5**.

The following diagram illustrates the proposed synthetic workflow:



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